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4-Amino-3-(3-chloro-phenyl)-butyric acid

Cat. No.: B13605515
CAS No.: 69856-22-0
M. Wt: 213.66 g/mol
InChI Key: MPBCYSRMIUBLQM-UHFFFAOYSA-N
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Description

Contextualization within Beta-Amino Acid Chemistry and Bioactive Molecules

4-Amino-3-(3-chloro-phenyl)-butyric acid is structurally classified as a β-amino acid. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between their amino and carboxyl functional groups. This seemingly minor alteration imparts significant and advantageous properties to molecules that incorporate them. The increased flexibility of the carbon backbone allows β-amino acids and the peptides derived from them (β-peptides) to adopt unique and stable secondary structures, such as helices and turns.

A crucial advantage of β-amino acids in the design of bioactive molecules is their enhanced resistance to proteolytic degradation. The enzymes that readily cleave peptide bonds in α-peptides are often ineffective against the altered backbone of β-peptides, leading to improved metabolic stability and longer biological half-lives. This intrinsic stability makes β-amino acid scaffolds highly attractive for the development of therapeutic agents with enhanced pharmacokinetic profiles. Their utility has been demonstrated in creating peptidomimetics that can serve as receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents.

Significance of the 3-Chlorophenyl Substitution Pattern for Academic Investigation of Butyric Acid Derivatives

The substitution of a chlorine atom on the phenyl ring of a bioactive molecule is a common and impactful strategy in medicinal chemistry. The position of this halogen substituent can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.

In the case of this compound, the chlorine atom is placed at the meta (3-position) of the phenyl ring. This specific substitution pattern is of significant interest for academic investigation for several reasons:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the acidity of nearby protons and the charge distribution across the aromatic ring. The meta position provides a different electronic environment compared to the ortho or para positions, which can lead to distinct binding affinities and selectivities for target receptors.

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cellular membranes, including the blood-brain barrier, a critical factor for centrally acting drugs.

Steric Hindrance and Conformational Effects : The placement of a substituent at the meta position can influence the preferred conformation of the phenyl ring relative to the butyric acid backbone. This can orient the molecule in a specific way that may be more or less favorable for binding to a receptor's active site.

Investigating isomers with different substitution patterns (e.g., 2-chloro, 3-chloro, and 4-chloro) is a classic approach in structure-activity relationship (SAR) studies to probe the topology of a receptor binding pocket and to optimize a ligand's pharmacological properties.

Overview of Research Trajectories for Structurally Related Gamma-Aminobutyric Acid Analogs (e.g., 4-Amino-3-(4-chlorophenyl)-butyric acid/Baclofen)

The study of this compound does not occur in a vacuum; it is deeply rooted in the extensive research on analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. rxlist.com While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, lipophilic analogs have been developed to overcome this limitation and have become important therapeutic agents. drugs.com

The most prominent and structurally similar comparator is 4-Amino-3-(4-chlorophenyl)-butyric acid, commonly known as Baclofen (B1667701). wikipedia.org Baclofen is a potent and selective agonist for the GABAB receptor. iucr.orgnih.gov Its research and development trajectory provides a clear blueprint for the investigation of related compounds.

Key research findings on Baclofen and other GABA analogs include:

Mechanism of Action : Baclofen exerts its effects by binding to and activating GABAB receptors, which are G-protein coupled receptors that lead to downstream inhibitory effects, such as the closure of calcium channels and opening of potassium channels. nih.gov

Stereoselectivity : The pharmacological activity of Baclofen resides almost exclusively in the (R)-enantiomer, highlighting the stereospecific nature of its interaction with the GABAB receptor. iucr.orgnih.gov

Therapeutic Applications : Clinically, Baclofen is widely used as a muscle relaxant and antispasmodic agent. iucr.org Research has also explored its utility in treating alcohol dependence and other neurological conditions. nih.gov

Other Analogs : Other notable GABA analogs like Phenibut (4-amino-3-phenylbutyric acid) and Pregabalin (β-isobutyl-GABA) have also been developed. wikipedia.orgncats.io While Phenibut also acts on GABAB receptors, Pregabalin's mechanism involves binding to the α2δ subunit of voltage-gated calcium channels. wikipedia.orgncats.io

Table 1: Comparison of Selected GABA Analogs

Compound Name Structure Primary Mechanism of Action Primary Therapeutic Use
gamma-Aminobutyric acid (GABA) 4-aminobutanoic acid Primary inhibitory neurotransmitter Not used directly due to poor BBB penetration
Baclofen 4-Amino-3-(4-chlorophenyl)-butyric acid GABAB receptor agonist Muscle relaxant, antispasmodic
Phenibut 4-Amino-3-phenylbutyric acid GABAB receptor agonist; α2δ subunit ligand Anxiolytic, nootropic
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid α2δ subunit of voltage-gated calcium channels Anticonvulsant, neuropathic pain

Defining the Scope of Academic Inquiry into this compound and Its Research Utility

Based on the available scientific literature, dedicated pharmacological studies on this compound are notably scarce. Its presence is primarily documented in chemical supplier catalogs and compound databases. This suggests that its current role in the scientific community is not that of a characterized therapeutic agent, but rather as a research chemical and a tool for academic inquiry.

The primary research utility of this specific compound can be defined as follows:

A Tool for Structure-Activity Relationship (SAR) Studies : As a positional isomer of the well-characterized Baclofen, this compound is an ideal candidate for comparative studies. By synthesizing and testing the ortho-, meta-, and para- chloro isomers, researchers can systematically map the steric and electronic requirements of the GABAB receptor binding site. Such studies are fundamental to understanding receptor pharmacology and designing new ligands with improved properties.

A Building Block in Synthetic Chemistry : The compound can serve as a chiral starting material or intermediate for the synthesis of more complex molecules. Its functional groups (amino and carboxylic acid) and substituted phenyl ring provide versatile handles for further chemical modification.

A Probe for Novel Biological Targets : While its primary hypothesized target is the GABAB receptor, the unique substitution pattern may confer affinity for other, unexpected biological targets. Its use in screening assays could potentially identify new pharmacological activities.

The academic inquiry into this compound is therefore not focused on its immediate clinical application, but on its value as a molecular probe to dissect the principles of ligand-receptor interactions and as a foundational element for the synthesis of future chemical biology tools.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS Number 63701-55-3
Class β-Amino Acid

Data sourced from PubChem CID 44319891. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B13605515 4-Amino-3-(3-chloro-phenyl)-butyric acid CAS No. 69856-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCYSRMIUBLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252062
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69856-22-0
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69856-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(Aminomethyl)-3-chlorobenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801252062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 3 Chloro Phenyl Butyric Acid

Retrosynthetic Analysis and Strategic Approaches to the 4-Amino-3-(3-chloro-phenyl)-butyric Acid Core Scaffold

Classical Organic Synthesis Routes to Butyric Acid Derivatives

Classical syntheses of this compound and its isomers often rely on well-established organic reactions. A prevalent route involves a three-step sequence: an aldol-type condensation, a Michael addition, and finally, reduction and hydrolysis steps. brieflands.com

One common pathway starts with the Knoevenagel condensation of 3-chlorobenzaldehyde (B42229) with malonic acid to form 3-(3-chlorophenyl)acrylic acid. chim.it This intermediate is then typically esterified before undergoing a conjugate Michael addition. For instance, the addition of nitromethane (B149229) to the corresponding cinnamate (B1238496) ester, catalyzed by a base, introduces the nitrogen functionality at the gamma position in a protected form. brieflands.com The final steps involve the reduction of the nitro group to an amine, often using catalytic hydrogenation (e.g., with Raney nickel) or metal-acid combinations (e.g., Sn/HCl), followed by hydrolysis of the ester to yield the final carboxylic acid. brieflands.com

Table of Classical Synthesis Steps:

StepReactantsProductReaction Type
13-Chlorobenzaldehyde, Malonic Acid3-(3-Chlorophenyl)acrylic acidKnoevenagel Condensation
23-(3-Chlorophenyl)acrylic acid ester, Nitromethaneγ-nitro ester intermediateMichael Addition
3γ-nitro ester intermediateThis compoundReduction & Hydrolysis

Variations of this route exist, such as using diethyl malonate as the Michael donor, which requires a subsequent decarboxylation step. brieflands.com These classical methods are robust but often result in racemic mixtures, necessitating further resolution to obtain single enantiomers.

Chemoenzymatic Synthesis and Biocatalysis for Beta-Amino Acid Synthesis

Chemoenzymatic approaches combine traditional organic synthesis with biocatalytic steps to improve efficiency and stereoselectivity. chim.it For the synthesis of β-amino acids, enzymes such as lipases, proteases, and transaminases are frequently employed. nih.govresearchgate.net

A notable chemoenzymatic strategy for the synthesis of the related compound baclofen (B1667701) involves the stereoselective hydrolysis of a γ-nitroester intermediate. chim.it In this method, a racemic mixture of the nitroester is treated with an enzyme like α-chymotrypsin. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-nitroester) to the corresponding nitro acid, leaving the other enantiomer (the (R)-nitroester) unreacted. chim.it The two compounds can then be separated, and the desired enantiomerically enriched nitroester can be carried forward to the final product via reduction.

Transaminases, particularly ω-transaminases, have also emerged as powerful biocatalysts for producing chiral β-amino acids. nih.gov These enzymes can catalyze the kinetic resolution of racemic β-amino acids, producing one enantiomer in high enantiomeric excess (>99%) with approximately 50% conversion. nih.gov This method is valuable for accessing optically pure aromatic β-amino acids.

Enantioselective Synthesis of Stereoisomers of this compound

The biological activity of this compound resides primarily in a single enantiomer, making enantioselective synthesis a critical area of research. Methodologies to achieve this include asymmetric catalysis and the resolution of racemic mixtures.

Asymmetric Catalysis in the Synthesis of Chiral Precursors

Asymmetric catalysis aims to create the desired stereocenter directly during the synthesis. This can be achieved using chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts).

One successful strategy is the copper-catalyzed asymmetric conjugate reduction of a γ-phthalimido-α,β-unsaturated carboxylic acid ester. nih.gov Using a copper(II) acetate (B1210297) precursor with a chiral ligand such as (S)-BINAP, this reaction can produce chiral β-aryl-substituted γ-amino butyric acid derivatives with good enantioselectivity. nih.gov This method has been successfully applied to the enantioselective synthesis of (R)-baclofen.

Organocatalysis has also proven effective. For instance, the asymmetric Michael addition of dithiomalonates to nitrostyrenes, catalyzed by low loadings (0.5 mol%) of a chiral hydrogen-bonding donor catalyst under "on water" conditions, has been used to synthesize (R)-baclofen. rsc.org Similarly, chiral squaramide cinchona alkaloid organocatalysts have been used in enantioselective Mannich reactions to produce novel chiral β-amino acid derivatives in moderate to excellent enantioselectivities. mdpi.com

Examples of Asymmetric Catalytic Methods:

Catalytic SystemReaction TypeKey Feature
Cu(OAc)₂ / (S)-BINAPAsymmetric Conjugate ReductionForms chiral β-aryl GABA derivatives
Chiral HBD OrganocatalystAsymmetric Michael AdditionLow catalyst loading, "on water" conditions
Squaramide Cinchona AlkaloidEnantioselective Mannich ReactionOne-pot synthesis of β-amino acid derivatives

Resolution Techniques for Enantiomeric Purity Assessment

Resolution techniques are employed to separate enantiomers from a racemic mixture produced via non-stereoselective synthesis. Kinetic resolution, particularly enzymatic kinetic resolution, is a widely used method.

In this approach, an enzyme selectively reacts with one enantiomer of a racemic substrate, converting it into a new product, while leaving the other enantiomer largely unreacted. The difference in chemical properties between the product and the unreacted starting material allows for their separation. Lipases are commonly used for the kinetic resolution of β-amino esters through enantioselective N-acylation or transesterification. researchgate.netcdnsciencepub.com For example, a lipase (B570770) can catalyze the esterification of a diol precursor in the presence of acetic anhydride, leading to an enantiomerically enriched product. cdnsciencepub.com

Similarly, ω-transaminases can be used for the kinetic resolution of racemic aromatic β-amino acids. nih.gov The enzyme selectively deaminates one enantiomer, allowing for the isolation of the other enantiomer with high optical purity. The enantiomeric excess (ee) of the products is a key measure of the success of the resolution and is typically assessed using chiral chromatography techniques.

Synthesis of Structurally Modified Analogs and Homologues of this compound

The synthesis of structurally modified analogs and homologues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Modifications can include altering the substituent on the phenyl ring, changing the substitution pattern, or constraining the molecule's conformation. nih.govchalcogen.ro

The synthesis of analogs with different aromatic substituents (e.g., ethynyl (B1212043) or iodo groups instead of chloro) often follows similar synthetic pathways to the parent compound. chalcogen.ro The key is the availability of the corresponding substituted benzaldehyde (B42025) as a starting material. For example, 4-ethynylbenzaldehyde (B1303622) or 4-iodobenzaldehyde (B108471) can be used in place of 3-chlorobenzaldehyde in the classical synthetic sequences described earlier.

Another approach involves creating conformationally restricted analogs to probe the bioactive conformation. This has been achieved by rigidifying the structure of baclofen by introducing methylene (B1212753), ethylene, or propylene (B89431) bridges to form cyclic structures. nih.gov For instance, 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid was synthesized as a rigid analog of baclofen. nih.gov The synthesis of these more complex structures often requires multi-step sequences tailored to the specific target molecule.

Exploration of Aryl Ring Substitutions and Their Synthetic Routes

The substitution pattern on the phenyl ring of 4-amino-3-phenylbutyric acid derivatives is a critical determinant of their biological activity. Consequently, various synthetic routes have been developed to access a range of analogs with different substituents at various positions on the aryl ring. These methods often focus on asymmetric synthesis to obtain enantiomerically pure compounds, as the biological activity frequently resides in a single enantiomer. researchgate.netnih.gov

One prominent strategy is the asymmetric Michael addition . This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of β-aryl-γ-aminobutyric acid derivatives, this typically involves reacting a substituted trans-β-nitroolefin with a malonate equivalent, catalyzed by a chiral organocatalyst. researchgate.netscirp.org The resulting Michael adduct, a chiral β-aryl-γ-nitroalkane, undergoes a series of transformations, including reduction of the nitro group, cyclization to a lactam, and subsequent hydrolysis to yield the final amino acid. scirp.org This methodology is versatile, allowing for the synthesis of various derivatives by simply changing the substituent on the starting nitroolefin. researchgate.netscirp.org

Another established multi-stage process for producing phenibut (the parent compound without the chloro-substituent) can be adapted for substituted analogs. chemicalbook.com This route begins with the formation of a substituted benzalmalonic acid diethyl ether, which is then converted into a cyanobenzylmalonic acid diethyl ether. Catalytic reduction of this intermediate with hydrogen leads to the formation of a 4-phenyl-3-carbethoxypyrrolidone-2. The final step involves hydrolysis and decarboxylation in an acidic medium to obtain the desired 4-amino-3-aryl-butyric acid. chemicalbook.com

A distinct synthetic approach has been utilized for the synthesis of baclofen, the 4-chloro analog of phenibut. tandfonline.com This method involves the regioselective ring-opening of a 2-phenylaziridine (B142167) with allylmagnesium bromide. Subsequent oxidation of the resulting side chain provides access to a 4-phenyl-pyrrolidin-2-one intermediate, which is then converted to the final product. tandfonline.com This route offers an alternative pathway for introducing the core structure of these GABA analogs.

The table below summarizes various aryl substitutions and the synthetic routes employed.

Aryl SubstituentExample Compound NameSynthetic Route HighlightReference
None (H)PhenibutMulti-step synthesis via benzalmalonic acid diethyl ether and a pyrrolidone intermediate. chemicalbook.com
4-ChloroBaclofenAsymmetric Michael addition or regioselective opening of a 2-phenylaziridine. scirp.orgtandfonline.com
3-Chloro3-ChlorophenibutAsymmetric Michael addition using 3-chloro-trans-β-nitroolefin. scirp.org
2-Chloro(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid HClGeneral asymmetric Michael addition approach. chemicalbook.com
3,4-Dichloro(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochlorideGeneral asymmetric Michael addition approach. chemicalbook.com

Modifications of the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are key functional handles that can be chemically modified to create new derivatives, prodrugs, or research tools. These modifications can alter the molecule's physicochemical properties and are essential for applications such as peptide synthesis.

Modifications of the Amino Terminus: The primary amino group is nucleophilic and can readily undergo reactions such as acylation. A common and crucial modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group . This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. google.com The Boc group is stable under many reaction conditions but can be easily removed with acid, making it an ideal protecting group for the amine function during the synthesis of more complex molecules, particularly peptides. smolecule.com This protection allows for the selective activation of the carboxyl group for coupling with other amino acids without undesired side reactions at the amino terminus. smolecule.com

Modifications of the Carboxyl Terminus: The carboxylic acid moiety can be transformed into a variety of other functional groups.

Esterification: The carboxyl group can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by other methods such as reaction with an alkyl halide after deprotonation.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This typically requires activating the carboxyl group first, for example, by converting it to an acid chloride or by using peptide coupling reagents, to facilitate the reaction with the amine.

These terminal modifications are summarized in the table below.

TerminusModification TypeCommon ReagentsResulting Functional Group
AminoN-Acylation (Protection)Di-tert-butyl dicarbonate (Boc)₂ON-Boc carbamate
CarboxylEsterificationAlcohol (e.g., Methanol, Ethanol) + Acid CatalystEster
CarboxylAmide FormationAmine + Coupling Agent (e.g., DCC, EDC)Amide

Preparation of Deuterated or Labeled Derivatives for Mechanistic Elucidation

Isotopically labeled derivatives of this compound are invaluable tools for mechanistic studies, metabolic fate analysis, and in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of these compounds involves incorporating stable (e.g., Deuterium (B1214612), ²H) or radioactive (e.g., Carbon-11, ¹¹C) isotopes into the molecular structure.

Deuterated Derivatives: Deuterium labeling can be used to study reaction mechanisms and kinetic isotope effects. The synthesis of deuterated analogs can be achieved by using deuterated starting materials or reagents. beilstein-journals.org Multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, are particularly well-suited for this purpose. By employing deuterated components like a deuterated aldehyde or isocyanide, the deuterium label can be incorporated into the final product with high efficiency and without significant isotopic scrambling. beilstein-journals.org This strategy provides a versatile platform for creating specifically deuterated complex molecules.

Radiolabeled Derivatives: For applications in nuclear medicine and pharmacology, compounds can be labeled with positron-emitting isotopes. Carbon-11 is a commonly used radionuclide for PET imaging. The synthesis of ¹¹C-labeled carboxylic acids has been achieved through the carbonation of a suitable organometallic precursor with [¹¹C]carbon dioxide ([¹¹C]CO₂). researchgate.net This method involves generating a Grignard or organolithium reagent and reacting it with cyclotron-produced [¹¹C]CO₂ to install the label at the carboxyl position. This synthetic scheme could be adapted to prepare [¹¹C]-4-amino-3-(3-chloro-phenyl)-butyric acid for use in PET studies to investigate its pharmacokinetics and distribution in vivo. researchgate.net

The following table outlines strategies for isotopic labeling.

IsotopeLabeling StrategyKey Reagent/PrecursorPurpose
Deuterium (²H)Incorporation via deuterated starting materials in multicomponent reactions.Deuterated aldehydes or isocyanides.Mechanistic studies, pharmacokinetic analysis (mass spectrometry).
Carbon-11 (¹¹C)Carboxylation of an organometallic precursor.[¹¹C]Carbon Dioxide ([¹¹C]CO₂).Positron Emission Tomography (PET) imaging.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 3 3 Chloro Phenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, the precise arrangement of atoms and their connectivity within the 4-Amino-3-(3-chloro-phenyl)-butyric acid molecule can be established.

The ¹H NMR spectrum provides information about the chemical environment of each proton, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine and oxygen causing deshielding and a shift to higher ppm values.

In the case of this compound, the proton spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH), and the two methylene (B1212753) groups (CH₂) of the butyric acid backbone. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum will display signals for each unique carbon atom, including the carboxyl carbon, the carbons of the aromatic ring, and the aliphatic carbons of the butyric acid chain. The chemical shifts provide insight into the hybridization and bonding of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values are based on analysis of similar structures and standard chemical shift tables.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (COOH)~12.0 (broad s, 1H)~175.0
C2 (CH₂)~2.6-2.8 (m, 2H)~38.0
C3 (CH)~3.4-3.6 (m, 1H)~45.0
C4 (CH₂-NH₂)~3.1-3.3 (m, 2H)~42.0
C1' (Ar-C)-~142.0
C2' (Ar-CH)~7.3-7.4 (m, 1H)~128.0
C3' (Ar-C-Cl)-~134.0
C4' (Ar-CH)~7.2-7.3 (m, 1H)~130.0
C5' (Ar-CH)~7.1-7.2 (m, 1H)~126.0
C6' (Ar-CH)~7.3-7.4 (m, 1H)~127.0

s = singlet, m = multiplet

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on C2, C3, and C4, confirming the backbone structure of the butyric acid chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.edu This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4-3.6 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming their direct bond at the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, the proton at C3 would show a correlation to the carboxyl carbon (C1) and the aromatic carbon C1', thus linking the butyric acid chain to the chlorophenyl ring.

Table 2: Key Expected 2D NMR Correlations for this compound.

ExperimentCorrelating ProtonsCorrelating CarbonsStructural Information
COSY H2 ↔ H3, H3 ↔ H4-Confirms the -CH₂-CH-CH₂- sequence of the butyric acid backbone.
HSQC H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, Aromatic H ↔ Aromatic C-Assigns each carbon to its directly attached proton(s).
HMBC H2C1, C3, C4Confirms connectivity of C2 to the carboxyl group and the rest of the aliphatic chain.
H3C1', C2', C6'Establishes the link between the chiral center and the aromatic ring.
H4C2, C3Confirms the position of the amino group relative to the chiral center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula. The molecular formula for this compound is C₁₀H₁₂ClNO₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound.

IonCalculated Exact Mass (m/z)
[M+H]⁺214.0635
[M+Na]⁺236.0454
[M-H]⁻212.0478

M represents the neutral molecule.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For amino acids, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govresearchgate.net

A plausible fragmentation pathway for protonated this compound would involve initial losses from the amino and carboxylic acid groups, followed by cleavages within the butyric acid chain or the loss of the chlorophenyl side chain.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)
214.06H₂O (18.01)196.05
214.06NH₃ (17.03)197.03
214.06H₂O + CO (46.01)168.05
197.03COOH (45.00)152.03

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound is expected to show characteristic bands for the O-H and C=O stretching of the carboxylic acid group, N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C-Cl stretching of the chlorophenyl ring. In the solid state, the zwitterionic form is likely to be present, which would significantly alter the appearance of the amine and carboxylate vibrations. This would manifest as broad N-H stretching bands for the ammonium (B1175870) group (NH₃⁺) and characteristic symmetric and asymmetric stretching bands for the carboxylate group (COO⁻).

Table 5: Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)2500-3300
N-H (Amine)Stretching3300-3500
N⁺-H (Ammonium)Stretching (broad)2800-3200
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=O (Carboxylic Acid)Stretching1700-1725
COO⁻ (Carboxylate)Asymmetric Stretching1550-1610
COO⁻ (Carboxylate)Symmetric Stretching1380-1420
C=C (Aromatic)Stretching1450-1600
C-Cl (Aromatic)Stretching1000-1100

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds are sensitive to their chemical environment, providing a unique spectral fingerprint for the compound. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its primary functional groups: the carboxylic acid, the primary amine, and the substituted aromatic ring.

In its solid state, this compound likely exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This ionic character significantly influences the vibrational frequencies.

Key expected vibrational modes include:

N-H Stretching: The protonated amine group (-NH3+) typically exhibits broad and complex stretching vibrations in the 2800-3200 cm⁻¹ region.

O-H and C-H Stretching: The carboxylic acid O-H stretch, if not in a purely zwitterionic form, would appear as a very broad band from 2500-3300 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

C=O Stretching: The carboxylate group (-COO-) shows a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.

N-H Bending: The bending vibration for the -NH3+ group typically appears in the 1500-1650 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations from the chlorophenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl bond of the chlorophenyl group gives rise to a strong absorption band, typically found in the 1000-1100 cm⁻¹ range for meta-substituted rings.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium (-NH3+) N-H Stretch 2800 - 3200 Strong, Broad
Ammonium (-NH3+) N-H Bend 1500 - 1650 Medium
Carboxylate (-COO-) Asymmetric C=O Stretch 1550 - 1610 Strong
Carboxylate (-COO-) Symmetric C=O Stretch ~1400 Medium
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
Aliphatic Chain C-H Stretch 2850 - 2960 Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the carbon skeleton and aromatic ring systems. For this compound, Raman spectroscopy can be applied to:

Confirm Structural Features: The characteristic "ring breathing" mode of the meta-substituted chlorophenyl ring would produce a strong and sharp signal, providing clear evidence of the aromatic core. Aliphatic C-C and C-H vibrations would also be readily observable.

Study Polymorphism: Different crystalline forms (polymorphs) of a compound can yield distinct Raman spectra due to variations in intermolecular interactions and molecular conformation in the crystal lattice. This makes Raman spectroscopy an effective method for identifying and distinguishing between polymorphs of beta-amino acids.

Analyze Hydrogen Bonding: The technique is sensitive to changes in the molecular environment, including the strength and nature of hydrogen bonds. Shifts in the vibrational frequencies of the carboxylate and ammonium groups can provide insight into the hydrogen-bonding network within the crystal structure. For instance, studies on other amino acids have shown that vibrational spectroscopy can distinguish between racemic and enantiomeric forms due to differences in crystal symmetry and hydrogen bonding. thermofisher.com

While specific Raman spectral data for this compound is limited, the analysis of related amino acids, such as 3-aminopropanoic acid, demonstrates characteristic Raman shifts for key functional groups, with prominent bands observed in the 500-1500 cm⁻¹ and 2500-3500 cm⁻¹ regions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound

While the crystal structure for the specific 3-chloro isomer is not available in the cited literature, a detailed single-crystal X-ray diffraction study has been performed on the closely related enantiopure isomer, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, also known as (R)-baclofen. nih.goviucr.org The analysis of this structure provides critical insights into the likely solid-state conformation and intermolecular interactions of the 3-chloro analog.

The study revealed that (R)-baclofen crystallizes in the orthorhombic space group P2₁2₁2₁. nih.goviucr.org The molecule adopts a zwitterionic form, with a protonated ammonium group (NH3+) and a deprotonated carboxylate group (COO-). nih.gov This zwitterionic nature facilitates the formation of a robust network of intermolecular interactions. The crystal packing is dominated by strong hydrogen bonds involving the ammonium and carboxylate groups. nih.goviucr.org Additionally, C-H···Cl interactions are observed, further stabilizing the three-dimensional structure. nih.gov The bond lengths and angles within the molecule fall within typical ranges for organic compounds, indicating no significant ring strain. iucr.org

Table 2: Crystallographic Data for (R)-4-amino-3-(4-chlorophenyl)butanoic Acid (Form C)

Parameter Value Reference
Chemical Formula C₁₀H₁₂ClNO₂ nih.goviucr.org
Crystal System Orthorhombic nih.goviucr.org
Space Group P2₁2₁2₁ nih.goviucr.org
a (Å) 5.9862 (2) nih.gov
b (Å) 13.0645 (5) nih.gov
c (Å) 13.4398 (5) nih.gov
α (°) 90 nih.gov
β (°) 90 nih.gov
γ (°) 90 nih.gov
Volume (ų) 1051.19 (6) nih.gov

Analysis of Polymorphism and Crystal Packing in Related Beta-Amino Acids

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. The study of polymorphism is crucial for understanding the stability and behavior of crystalline solids.

Amino acids, including beta-amino acids, are well-known for exhibiting polymorphism. researchgate.nettandfonline.com The specific polymorph obtained can be influenced by factors such as temperature, supersaturation, and the solvent used during crystallization. researchgate.net The driving forces behind the formation of different polymorphs are often subtle differences in the balance of intermolecular forces.

In the case of the related compound (R)-baclofen, three polymorphic forms (A, B, and C) have been identified through X-ray powder diffraction studies. nih.goviucr.org The single-crystal structure discussed above corresponds to form C. nih.gov The various polymorphs arise from different arrangements of the zwitterionic molecules. For example, the cohesion in the less stable form A is reportedly ensured by π–π stacking interactions between the phenyl rings, whereas form C is stabilized by a combination of strong hydrogen bonds and C-H···Cl interactions. nih.goviucr.org This highlights how different non-covalent interactions can direct the crystal packing into distinct polymorphic forms. The competition between strong, directional hydrogen bonds and weaker, less directional forces like van der Waals and π–π interactions is a key factor in the polymorphism of flexible molecules like beta-amino acids.

Theoretical and Computational Studies on 4 Amino 3 3 Chloro Phenyl Butyric Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-Amino-3-(3-chloro-phenyl)-butyric acid focuses on understanding its three-dimensional structure and flexibility. As a flexible molecule, it can adopt numerous spatial arrangements, or conformations, which are critical for its ability to interact with biological receptors.

Energy Minimization and Conformational Sampling

The initial step in conformational analysis is energy minimization, a computational process that adjusts the molecule's geometry to find its most stable, lowest-energy state. For a molecule like this compound, this involves rotating the single bonds in its butyric acid backbone and the bond connecting the phenyl ring.

Conformational sampling is then employed to explore the full range of possible shapes the molecule can adopt. Techniques such as systematic grid searches or stochastic methods like Monte Carlo simulations are used to rotate the key dihedral (torsion) angles and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry.

For GABA analogues, the key torsion angles determine whether the molecule adopts a folded, partially folded (gauche), or fully extended (trans) conformation. nih.govresearchgate.net The relative energies of these conformers are crucial, as the biologically active conformation—the shape the molecule assumes when binding to a receptor—is often a low-energy state. The presence of the 3-chlorophenyl group introduces steric hindrance and electronic effects that influence the preferred conformations compared to GABA itself. While specific energy values for this particular isomer are not extensively documented in the literature, the principles of conformational analysis in GABA analogues are well-established. nih.govnih.gov

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionPotential Conformations
τ1 (N-Cγ-Cβ-Cα)Defines the position of the amino group relative to the carboxyl group.gauche (~±60°), trans (180°)
τ2 (Cγ-Cβ-Cα-COO)Describes the backbone curvature of the butyric acid chain.gauche (~±60°), trans (180°)
τ3 (Cγ-Cβ-C(phenyl)-C(phenyl))Governs the orientation of the chlorophenyl ring relative to the backbone.Various low-energy rotational states

This is an illustrative table. Precise values would be determined by specific computational calculations.

Tautomerism and Zwitterionic Forms

Like other amino acids, this compound can exist in different tautomeric forms: a neutral form (with -NH2 and -COOH groups) and a zwitterionic form (with -NH3+ and -COO- groups). In the solid state and in aqueous solutions at physiological pH, the zwitterionic form is overwhelmingly dominant. researchgate.netwikipedia.org

Computational studies on GABA have shown that accurately modeling the stability of the zwitterion requires the inclusion of solvent effects. researchgate.net In the gas phase, the neutral form is typically calculated to be more stable. However, when computational models incorporate a solvent continuum (like the Conductor-like Screening Model, COSMO) or explicit water molecules, the zwitterionic form is correctly predicted as the lower-energy, more stable species in solution. researchgate.netfigshare.com This stabilization is due to the favorable interactions (hydrogen bonding and dipole interactions) between the charged groups of the zwitterion and the polar water molecules. It is therefore hypothesized that this compound also exists predominantly as a zwitterion in biological systems.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to predict a variety of molecular characteristics. figshare.comresearchgate.net

Electronic Structure and Reactivity Predictions

Analysis of the electronic structure helps in understanding the molecule's reactivity and interaction potential. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically around the carboxylate group) and electron-poor (positive potential, around the ammonium (B1175870) group). This map is invaluable for predicting how the molecule will orient itself when approaching a receptor's binding site.

Atomic Charges: Calculations can determine the partial charge on each atom, providing a quantitative measure of the charge distribution across the molecule.

While specific calculations for this compound are not widely published, these methods would be standard for its theoretical characterization.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate experimental data or to understand the molecule's vibrational and electronic behavior.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. This theoretical IR spectrum can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms. mdpi.com These predictions are highly sensitive to the molecule's conformation and electronic environment and are a powerful tool for structural elucidation. For example, specific proton resonances for GABA are known to be discernible in specialized MRS experiments. nih.gov

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic MethodPredicted FeatureInterpretation
IR Spectroscopy~1600 cm⁻¹ (asymmetric COO⁻ stretch), ~3000 cm⁻¹ (N-H⁺ stretch)Confirms the presence of the zwitterionic form.
¹H NMR SpectroscopyDistinct chemical shifts for protons on the butyric acid backbone and chlorophenyl ring.Provides information on the electronic environment of each proton.
¹³C NMR SpectroscopyChemical shifts for each carbon atom.Characterizes the carbon skeleton of the molecule.

These are representative values based on functional group analysis. Actual values would require specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Receptor Interaction Hypotheses

To hypothesize how this compound might interact with biological targets such as GABA receptors, molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide a dynamic, atom-level view of the ligand-receptor interaction.

The process typically involves:

Building the Models: A low-energy 3D conformation of the ligand (this compound) is generated. A structural model of the target receptor (e.g., a homology model of a GABA receptor subtype) is obtained from protein databases or constructed. nih.gov

Molecular Docking: The ligand is computationally "docked" into the receptor's binding site. Docking algorithms sample numerous possible orientations and conformations of the ligand within the site and use a scoring function to rank the most plausible binding poses. researchgate.netnih.gov This provides a static snapshot of the likely interaction, highlighting key intermolecular forces like hydrogen bonds, electrostatic interactions, and hydrophobic contacts with specific amino acid residues.

Molecular Dynamics (MD) Simulations: The most promising ligand-receptor complex from docking is then subjected to an MD simulation. This simulation solves Newton's equations of motion for every atom in the system (including the protein, ligand, and surrounding water molecules) over a period of time (nanoseconds to microseconds). MD simulations reveal the stability of the binding pose, the flexibility of the complex, and can be used to calculate binding free energies, providing a more rigorous prediction of binding affinity. nih.gov

For a GABA analogue, key interactions within a GABA receptor binding pocket would likely involve the ammonium group forming salt bridges with acidic residues (like glutamate (B1630785) or aspartate) and the carboxylate group interacting with basic residues (like arginine or lysine) or through hydrogen bonds. The 3-chlorophenyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Ligand-Protein Interaction Profiling with Predicted Biological Targets (e.g., GABAB receptors)

Given its structural similarity to baclofen (B1667701), this compound is predicted to primarily target the GABAB receptor. mdpi.com This receptor, a member of the G-protein coupled receptor (GPCR) family, is a heterodimer composed of GABAB1 and GABAB2 subunits. nih.govmdpi.com The orthosteric binding site, where endogenous ligands and synthetic agonists bind, is located on the extracellular Venus Flytrap (VFT) domain of the GABAB1 subunit. nih.gov

Computational ligand-protein interaction profiling for this compound would involve docking the molecule into the known crystal structure of the GABAB receptor's binding pocket. researchgate.net These simulations are designed to identify the most energetically favorable binding pose and the specific amino acid residues that form key interactions with the ligand. Based on studies of baclofen and other GABAB agonists, it is anticipated that the binding of this compound would be stabilized by a network of hydrogen bonds, ionic interactions, and aromatic interactions. nih.govnih.gov

The amino group of the compound is expected to form ionic interactions with negatively charged residues, while the carboxylic acid moiety would likely interact with positively charged or polar residues. The 3-chloro-phenyl ring is predicted to engage in aromatic-aromatic π-stacking interactions with tyrosine residues within a hydrophobic pocket, a feature known to be critical for the activity of baclofen analogs. nih.gov

Table 1: Predicted Key Amino Acid Interactions for this compound at the GABAB1 Receptor Binding Site

Functional Group of LigandInteracting Amino Acid Residue (Predicted)Type of Interaction
Amino Group (-NH2)Glutamate (e.g., Glu350)Ionic Bond / Hydrogen Bond
Carboxylic Acid (-COOH)Arginine (e.g., Arg254), Serine (e.g., Ser250)Ionic Bond / Hydrogen Bond
3-Chloro-phenyl RingTyrosine (e.g., Tyr366, Tyr395)π-π Stacking / Hydrophobic
Butyric Acid BackboneVarious polar/non-polar residuesVan der Waals forces

Note: The specific residues listed are based on published computational and structural data for baclofen and other GABAB receptor agonists and represent a predictive profile for this compound. nih.govnih.gov

Prediction of Binding Modes and Affinities

Beyond identifying interacting residues, computational studies aim to predict the precise three-dimensional orientation (binding mode) of the ligand within the receptor and to quantify the strength of this interaction (binding affinity). nih.gov Various sophisticated computational methods are employed for this purpose, ranging from molecular docking to more rigorous techniques like free-energy perturbation (FEP) and molecular dynamics (MD) simulations. researchgate.netresearchgate.netfiercebiotech.com

Molecular docking simulations would be the initial step to generate plausible binding poses of this compound within the GABAB receptor. These algorithms explore a vast conformational space to find the ligand orientation that maximizes favorable interactions, resulting in a docking score that provides a preliminary estimate of binding affinity.

For more accurate predictions, methods like Free Energy Perturbation (FEP) can be used. fiercebiotech.com FEP calculations simulate the transformation of a known ligand (like baclofen) into the target molecule (this compound) within the binding site, allowing for a precise calculation of the relative binding free energy. acs.org This approach can yield binding affinity predictions that are often within 1 kcal/mol of experimental values. fiercebiotech.com

Molecular dynamics simulations can further refine the binding mode predicted by docking. By simulating the dynamic movements of the ligand-protein complex over time (nanoseconds to microseconds), MD can confirm the stability of the predicted interactions and reveal the role of water molecules and subtle conformational changes in the binding process. researchgate.net The results from these simulations can be used to calculate binding free energies using methods such as the Bennett acceptance ratio (BAR). nih.gov

Table 2: Predicted Binding Affinity Data for this compound at the GABAB Receptor

Computational MethodPredicted MetricPredicted Value
Molecular DockingDocking Score-8.5 kcal/mol
Predicted Inhibition Constant (Ki)150 nM
Free Energy Perturbation (FEP)Relative Binding Free Energy (ΔΔG) vs. Baclofen+0.5 kcal/mol
Molecular Dynamics (MD) with BARBinding Free Energy (ΔG)-9.2 kcal/mol

Note: The values presented in this table are hypothetical and illustrative, derived from typical results obtained in computational studies of similar GABAB receptor agonists. They serve to represent the type of data generated by these predictive methods. nih.govfiercebiotech.comacs.org

Investigation of Molecular Interactions and Biochemical Pathways in Vitro/preclinical Focus

Receptor Binding Assays with 4-Amino-3-(3-chloro-phenyl)-butyric Acid

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. For this compound and related compounds, these assays have been pivotal in characterizing their interaction with the GABA-B receptor.

Radioligand binding studies are a direct method to measure the affinity of a compound for a receptor. While specific binding data for the 3-chloro-phenyl isomer are not extensively detailed in publicly available literature, the principles of these assays and data from closely related analogues provide a strong inferential basis for its activity. These studies typically involve incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity. The binding of the radiolabeled ligand is then measured in the presence and absence of the unlabeled compound being tested to determine its binding affinity.

Key findings from studies on analogous compounds illustrate the stereoselectivity and structural determinants of GABA-B receptor binding. For instance, the activity of baclofen (B1667701), the 4-chloro-phenyl isomer, resides almost exclusively in the (R)-(-)-enantiomer. nih.gov In radioligand binding experiments using [³H]baclofen in cat cerebellum, (R)-(-)-baclofen exhibited an IC₅₀ value of 0.015 µM, whereas the (S)-(+)-enantiomer was over 100-fold less potent with an IC₅₀ of 1.77 µM. nih.gov Similarly, for phenibut, which lacks the chloro-substituent, the (R)-enantiomer is the more active form. ncats.io

CompoundIsomerAssay ConditionBinding Affinity (IC₅₀/Kᵢ)
Baclofen(R)-(-)-enantiomer[³H]baclofen displacement in cat cerebellumIC₅₀ = 0.015 µM
Baclofen(S)-(+)-enantiomer[³H]baclofen displacement in cat cerebellumIC₅₀ = 1.77 µM
Phenibut(R)-enantiomerRadioligand binding assayKᵢ = 92 µM
PhenibutRacemicRadioligand binding assayKᵢ = 177 µM

Competitive binding assays are employed to understand how a new compound interacts with the receptor in the presence of known agonists (activators) or antagonists (blockers). These experiments help to confirm that the compound binds to the same site as other known ligands and to further characterize its affinity. In these assays, the ability of the test compound to displace a known radiolabeled GABA-B agonist or antagonist is measured.

Cellular and Subcellular Mechanism of Action Studies (In Vitro)

Beyond receptor binding, it is crucial to understand how the interaction of a compound with its receptor translates into a cellular response. In vitro cellular and subcellular studies investigate the functional consequences of receptor activation.

GABA-B receptors are a class of G-protein coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they initiate a cascade of intracellular events mediated by G-proteins. nih.gov GPCR activation assays, often conducted in model cell lines such as Human Embryonic Kidney (HEK-293) cells engineered to express the receptor, measure the functional activity of a compound. These assays can quantify the potency (EC₅₀, the concentration required to elicit a half-maximal response) and efficacy (Emax, the maximum response) of an agonist.

A common method involves co-expressing the GABA-B receptor subunits (GABA-B1 and GABA-B2) with a chimeric G-protein that redirects the receptor's signal to a measurable output, such as an increase in intracellular calcium. While specific EC₅₀ values for this compound are not detailed in the literature, data for related compounds like lesogaberan, a fluorinated analogue, show potent agonist activity with an EC₅₀ of 8.6 nM in human recombinant GABA-B receptors. nih.gov

Activation of GABA-B receptors leads to the modulation of various intracellular signaling pathways. A key downstream effect is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov However, in certain contexts, GABA-B receptor agonists like baclofen have been shown to potentiate the cAMP response stimulated by other neurotransmitters, such as norepinephrine, in brain tissues. nih.gov This indicates a complex interplay between different signaling pathways.

Another critical mechanism of GABA-B receptor action is the modulation of ion channel activity. nih.gov Postsynaptically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and an inhibitory effect. nih.gov Presynaptically, their activation inhibits voltage-gated calcium channels, which in turn reduces the release of neurotransmitters. nih.gov While direct modulation of ion channel flux by this compound has not been specifically reported, its structural similarity to baclofen suggests it would act through these same ion channel-mediated mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have focused on the key pharmacophoric elements: the phenyl ring, the position of the chloro substituent, and the stereochemistry of the chiral center.

The position of the halogen on the phenyl ring is a critical determinant of activity at the GABA-B receptor. Baclofen, with its chlorine atom at the para- (4-) position, is a potent and selective GABA-B agonist. nih.gov The activity of the ortho- (2-) and meta- (3-) chloro isomers has been less extensively characterized in comparative functional assays, but SAR studies of baclofen analogues indicate that the effects are strongly structure-specific. nih.gov The phenyl, amino, and carboxy groups are all considered crucial for the interaction with the GABA-B receptor. nih.gov

Furthermore, the removal of the chlorine atom to yield phenibut results in a compound that retains potent GABA-B agonist activity, though with a lower affinity than baclofen. nih.gov This highlights the significant contribution of the phenyl ring itself to receptor binding. The introduction of other substituents or the replacement of the phenyl ring with other aromatic systems, such as a 2-chlorothienyl group, can also yield active agonists, demonstrating some flexibility in the receptor's binding pocket. nih.gov

CompoundStructural ModificationEffect on GABA-B Receptor ActivityBinding Affinity (IC₅₀)
(R)-BaclofenPara-chloro substitutionPotent Agonist0.015 µM
(S)-BaclofenPara-chloro substitution (opposite enantiomer)Weak Agonist1.77 µM
(R)-PhenibutNo chloro substitutionPotent AgonistKᵢ = 92 µM
2-Chlorothienyl analogue of baclofenReplacement of p-chlorophenyl with 2-chlorothienylActive Agonist0.61 µM

These SAR studies underscore the precise structural requirements for potent GABA-B receptor agonism and provide a framework for the design of new derivatives with potentially improved pharmacological profiles.

Correlating Structural Modifications with In Vitro Biological Activity

The biological activity of this compound is intrinsically linked to its structural features, which are characteristic of a gamma-aminobutyric acid (GABA) analog. By examining the structure-activity relationships (SAR) of related compounds, the influence of specific molecular modifications on in vitro activity can be elucidated. The primary determinants of activity revolve around the stereochemistry, the nature and position of the substituent on the phenyl ring, and the integrity of the GABA backbone.

The chirality at the C3 position is a critical factor for biological activity. For instance, in the closely related compound phenibut (β-phenyl-GABA), the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This stereoselectivity is also observed with baclofen (4-amino-3-(4-chlorophenyl)butyric acid), where the (R)-enantiomer is the active form. This suggests that the spatial arrangement of the phenyl ring and the amino group relative to the carboxylic acid is crucial for receptor binding.

The substitution on the phenyl ring also plays a pivotal role. The presence of a chlorine atom, as in this compound and baclofen, generally enhances potency compared to the unsubstituted phenibut. The position of this halogen substituent influences the compound's interaction with its biological targets. While baclofen has a chlorine at the para position, the subject compound has it at the meta position. This positional isomerism can affect the electronic distribution of the phenyl ring and its steric profile, potentially leading to differences in binding affinity and efficacy.

Furthermore, modifications to the GABA moiety, such as altering the distance between the amino and carboxylic acid groups, or substituting the hydrogen atoms on the amino group, can drastically reduce or abolish activity. This underscores the importance of the GABA backbone for receptor recognition.

Table 1: Structure-Activity Relationship of 4-Amino-3-(phenyl)-butyric acid Analogs

Compound Structural Modification Effect on In Vitro Activity
(R)-Phenibut Phenyl group at C3 Active
(S)-Phenibut Phenyl group at C3 Inactive or significantly less active
(R)-Baclofen 4-chlorophenyl group at C3 More potent than (R)-Phenibut
This compound 3-chlorophenyl group at C3 Activity profile is likely similar to (R)-Baclofen, with potential differences in potency due to the isomeric position of the chlorine atom.
N-substituted analogs Substitution on the amino group Generally reduced or abolished activity

Elucidation of Key Pharmacophoric Elements

Based on the SAR data from related GABA analogs, the key pharmacophoric elements of this compound can be defined. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

The essential pharmacophoric features for this class of compounds are:

An ionizable amino group: This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming an ionic bond with a corresponding negatively charged residue in the receptor's binding pocket.

An ionizable carboxylic acid group: This group is typically deprotonated at physiological pH, resulting in a negatively charged carboxylate ion. This negative charge is also critical for ionic interactions with a positively charged residue in the binding site. The zwitterionic nature of the molecule at physiological pH is a key feature.

A specific stereochemical conformation: As highlighted by the differential activity of enantiomers, the three-dimensional arrangement of these pharmacophoric elements is critical. The (R)-configuration at the C3 chiral center is generally preferred for optimal receptor interaction.

These elements collectively define the molecular properties required for a compound to exhibit the biological activity characteristic of this class of GABA analogs.

Metabolic Pathway Investigations in Model Biological Systems (Non-Human, In Vitro/In Vivo Preclinical)

Enzymatic Biotransformation Studies

Based on studies with baclofen, it is anticipated that this compound would exhibit high metabolic stability. In vitro studies using human liver microsomes and hepatocytes have shown that baclofen is not significantly metabolized. nih.gov This suggests a limited role of major drug-metabolizing enzyme systems, such as cytochrome P450 (CYP) enzymes, in its biotransformation.

The primary metabolic transformation that baclofen undergoes is deamination of the amino group on the butyric acid side chain. This reaction is not mediated by CYP enzymes and is thought to occur to a minor extent. Given the structural similarity, it is highly probable that this compound would follow a similar, limited metabolic pathway. The majority of the compound is expected to be excreted unchanged.

Table 2: Predicted In Vitro Metabolic Stability of this compound

In Vitro System Predicted Outcome Basis of Prediction
Human Liver Microsomes High Stability (minimal metabolism) Data from baclofen shows no metabolism in this system. nih.gov
Human Hepatocytes High Stability (minimal metabolism) Data from baclofen shows no metabolism in this system. nih.gov

Metabolite Identification and Characterization

For baclofen, the principal metabolite identified in preclinical models and humans is 3-(4-chlorophenyl)-4-hydroxybutyric acid. nih.gov This metabolite is formed through the deamination of the parent compound. It is important to note that this metabolite is considered pharmacologically inactive.

Extrapolating from this, the primary metabolite of this compound, if formed, would likely be 3-(3-chlorophenyl)-4-hydroxybutyric acid. The formation of this metabolite would also be a consequence of deamination. It is expected that this would be a minor metabolic pathway, with the parent compound being the predominant chemical species found in systemic circulation. No other significant metabolites have been reported for baclofen, and it is unlikely that this compound would undergo extensive phase I or phase II metabolism.

Analytical Method Development for Research Applications of 4 Amino 3 3 Chloro Phenyl Butyric Acid

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of 4-Amino-3-(3-chloro-phenyl)-butyric acid, providing the means for separation, identification, and quantification. These techniques are essential for determining the purity of the compound and for quantitative analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its versatility and precision. The development of a suitable HPLC method is critical for assessing the purity and quantifying the compound in bulk materials and research formulations.

A common approach for the analysis of this compound and its impurities involves reversed-phase HPLC. researchgate.net Method development often focuses on optimizing the separation of the main compound from any process-related impurities or degradation products. Since the impurities can range from acidic to neutral, a gradient elution is often employed for effective separation. researchgate.net

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and acetonitrile, with an acid modifier like trifluoroacetic acid to improve peak shape and resolution. researchgate.net UV detection is commonly set at around 220 nm for the quantification of baclofen (B1667701) enantiomers. nih.gov

For quantitative analysis, the method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity. semanticscholar.org The limit of detection (LOD) for impurities is a critical parameter, with methods capable of achieving an LOD of at least 0.02% for all specified impurities. researchgate.net

ParameterCondition
Stationary PhaseC18
Mobile PhaseWater-Acetonitrile-Trifluoroacetic Acid Gradient
DetectionUV at 220 nm
LOD for Impurities≥ 0.02%

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. However, due to the polar nature and low volatility of amino acids, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization techniques for amino acids include silylation and acylation. sigmaaldrich.comrsc.org Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com Acylation, using reagents like pentafluoropropionic anhydride, is another effective method. nih.gov

The choice of derivatizing agent is crucial and should result in a stable derivative with good chromatographic properties. rsc.org The derivatized sample is then injected into the GC, where it is separated on a suitable capillary column, often a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID). thermofisher.com

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. As the pharmacological activity can differ between enantiomers, assessing the enantiomeric purity is of high importance. acs.org Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying these enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides, and ligand-exchange phases. scas.co.jpsigmaaldrich.comnih.gov For the separation of baclofen enantiomers, a ligand-exchange chiral column, such as the Phenomenex Chirex 3216, has been successfully used. nih.gov Another effective CSP is the Crownpak CR(+), which is particularly useful for the separation of primary amine compounds. nih.govnih.gov

The mobile phase composition is critical for achieving enantioseparation. In ligand-exchange chromatography, a metal salt like copper(II) sulfate (CuSO₄) is often added to the mobile phase to facilitate the formation of diastereomeric complexes with the enantiomers on the CSP. nih.gov For other chiral columns, a mixture of an organic solvent like acetonitrile and an aqueous buffer is typically used. nih.govnih.gov

The method's performance is evaluated by its ability to provide baseline separation of the enantiomers, allowing for accurate quantification. A validated method for baclofen enantiomers in human plasma demonstrated linearity in the concentration range of 20-5000 ng/ml with a limit of quantitation of 20 ng/ml for both R-(-)- and S-(+)-baclofen. nih.gov

ParameterCondition 1Condition 2
Chiral Stationary PhasePhenomenex Chirex 3216 (ligand-exchange)Crownpak CR(+)
Mobile Phase0.4 mM CuSO₄ in Acetonitrile-20 mM Sodium Acetate (B1210297) (17:83)0.4% Formic Acid in Water and 0.4% Formic Acid in Acetonitrile
DetectionUV at 220 nmMass Spectrometry (MS)
ApplicationEnantiomeric separation in human plasmaEnantioselective analysis in plasma and CSF

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry, are indispensable for a comprehensive analysis of this compound. These methods offer high sensitivity and selectivity, making them ideal for trace analysis and metabolite identification.

LC-MS/MS for Trace Analysis and Metabolite Profiling in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its metabolites in complex biological matrices such as plasma and cerebrospinal fluid (CSF). nih.gov The method typically involves a simple sample preparation step, such as protein precipitation with acetonitrile, followed by LC separation and MS/MS detection. nih.gov

For the analysis of baclofen, a C8 or a chiral column can be used for chromatographic separation. nih.goviscientific.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard (often a deuterated analog like baclofen-d4). iscientific.orgresearchgate.net Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization source for baclofen. researchgate.net

This technique allows for the simultaneous quantification of both R- and S-baclofen, as well as its main metabolite, 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA). nih.govnih.gov Validated LC-MS/MS methods have demonstrated linearity from 1 to 1500 ng/mL for baclofen and 2 to 4000 ng/mL for its metabolite in human plasma and CSF. nih.gov

ParameterCondition
Sample PreparationProtein Precipitation or Solid Phase Extraction (SPE)
ChromatographyReversed-Phase (C8) or Chiral (Crownpak CR(+))
IonizationAtmospheric Pressure Chemical Ionization (APCI)
Detection ModeMultiple Reaction Monitoring (MRM)
AnalytesR- and S-baclofen, 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA)
Linearity (Baclofen)1-1500 ng/mL

GC-MS for Volatile Impurities or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile impurities that may be present in the this compound substance.

For the analysis of the compound itself, derivatization is required to increase its volatility, as discussed in the GC section. The resulting derivatives can then be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, which aids in its unambiguous identification. sigmaaldrich.com For TBDMS derivatives of amino acids, characteristic fragments corresponding to the loss of methyl (M-15), tert-butyl (M-57), and other groups are observed. sigmaaldrich.com

GC-MS is also a valuable tool for the identification and quantification of volatile organic impurities that may originate from the synthetic process. The method is highly sensitive and can detect impurities at trace levels. nih.gov The mass spectra of any detected impurities can be compared with spectral libraries for identification.

Standardization and Validation of Research Analytical Protocols

The establishment of robust and reliable analytical methods is a cornerstone of chemical research, ensuring that data generated are accurate, reproducible, and fit for purpose. For a compound such as this compound, the standardization and validation of analytical protocols are critical before its application in research studies. This process adheres to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH), to demonstrate that a specific analytical procedure is suitable for its intended use. amsbiopharma.comich.orgeuropa.eu

A comprehensive literature search for specific experimental data on the validation of analytical methods for this compound did not yield detailed research findings or specific data sets. Therefore, the following sections outline the essential validation parameters that would be rigorously assessed in the development of a research analytical protocol for this compound, based on established scientific principles and regulatory guidelines.

Key Validation Performance Characteristics

The validation of an analytical method, typically using a technique like High-Performance Liquid Chromatography (HPLC), involves evaluating a set of performance characteristics. pharmaguideline.comactascientific.com These characteristics ensure the method's reliability and are applicable to the quantitative analysis of this compound in various research contexts.

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comloesungsfabrik.de Selectivity is a more general term referring to the method's ability to differentiate and quantify the analyte from other substances in the sample. wisdomlib.orgdifferencebetween.comiupac.org For this compound, this would be demonstrated by showing that the analytical signal is not affected by structurally similar compounds or potential precursors.

Linearity and Range: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com A typical acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.999. demarcheiso17025.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by analyzing a sample of known concentration (a reference material) and is expressed as the percentage of recovery. amsbiopharma.com

Precision: This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. demarcheiso17025.com

Reproducibility: Assesses the precision between different laboratories.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. actascientific.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.comelementlabsolutions.com It provides an indication of the method's reliability during normal usage. industrialpharmacist.comchromatographyonline.com For an HPLC method, this could involve varying the pH of the mobile phase, the column temperature, or the mobile phase composition. elementlabsolutions.com

Data Tables of Validation Parameters

Due to the absence of specific published research findings on the analytical method validation for this compound, interactive data tables with experimental values cannot be generated. A typical validation summary would quantify the performance characteristics as shown in the conceptual tables below.

Table 1: Conceptual Linearity and Range Data for this compound Analysis

ParameterAcceptance CriteriaConceptual Result
Correlation Coefficient (r²)≥ 0.999Value would be presented here
Rangee.g., 80% to 120% of test concentrationConcentration range would be specified here
y-intercept≤ 2% of the target concentration responseValue would be presented here

Table 2: Conceptual Accuracy and Precision Data for this compound Analysis

LevelParameterAcceptance CriteriaConceptual Result
Low ConcentrationAccuracy (% Recovery)e.g., 98.0% - 102.0%Value would be presented here
Precision (RSD %)≤ 2.0%Value would be presented here
Mid ConcentrationAccuracy (% Recovery)e.g., 98.0% - 102.0%Value would be presented here
Precision (RSD %)≤ 2.0%Value would be presented here
High ConcentrationAccuracy (% Recovery)e.g., 98.0% - 102.0%Value would be presented here
Precision (RSD %)≤ 2.0%Value would be presented here

Future Directions and Emerging Research Avenues for 4 Amino 3 3 Chloro Phenyl Butyric Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current research is actively seeking to develop more efficient and environmentally friendly methods for synthesizing 4-Amino-3-(3-chloro-phenyl)-butyric acid and related GABA analogs. Traditional chemical synthesis routes can be costly and may produce hazardous waste. mdpi.com Consequently, there is a growing interest in biocatalytic and microbial synthesis methods, which offer the promise of high specificity, reduced environmental impact, and cost-effectiveness. mdpi.com

One promising avenue is the use of enzymes or whole-cell microorganisms to produce GABA and its derivatives. mdpi.com This approach, often referred to as "green chemistry," aims to minimize the use and generation of hazardous substances. For example, researchers are exploring the use of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis in organisms, to create GABA-rich products through fermentation. mdpi.com While not yet applied specifically to this compound, these methodologies could be adapted for its production.

Another area of exploration involves the design of novel synthetic routes that are more efficient than existing ones. tandfonline.comnih.govfigshare.com This includes developing new chemical reactions and optimizing existing ones to improve yield and reduce the number of steps required for synthesis. For instance, a novel synthesis for a related compound, baclofen (B1667701), involved a key step of regioselective ring-opening of 2-phenylaziridine (B142167). tandfonline.com Such innovative strategies could pave the way for more sustainable and economically viable production of this compound.

Key Research Directions in Synthesis:

Research AreaFocusPotential Benefits
Biocatalysis Utilizing enzymes like glutamate decarboxylase for synthesis. mdpi.comHigh specificity, environmentally friendly, potentially lower cost. mdpi.com
Microbial Fermentation Using microorganisms to produce GABA analogs. researchgate.netSustainable production, potential for creating novel derivatives.
Green Chemistry Designing synthetic routes that minimize hazardous waste. mdpi.comReduced environmental impact, improved safety.
Novel Chemical Synthesis Developing more efficient multi-step chemical syntheses. tandfonline.comfigshare.comHigher yields, reduced production costs.

Advanced Computational Approaches for Structure-Based Design of Analogs

Computational methods are becoming increasingly crucial in the design of new drug candidates. For this compound, these in silico techniques are being used to design analogs with improved properties, such as higher potency, greater selectivity, and better pharmacokinetic profiles. mdpi.com

Structure-based drug design utilizes the three-dimensional structure of the target receptor, in this case, primarily the GABA receptor, to design molecules that bind to it with high affinity and specificity. mdpi.comnih.gov By understanding the molecular interactions between this compound and its binding site, scientists can computationally screen virtual libraries of compounds to identify promising new candidates. mdpi.comnih.govacs.org

Molecular docking and dynamics simulations are key tools in this process. nih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulates the movement of atoms over time, providing insights into the stability of the drug-receptor complex. nih.gov These methods can help to refine the structure of new analogs to optimize their interaction with the target.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov This allows for the rapid screening of large numbers of potential analogs without the need for extensive laboratory testing.

Computational Tools in Analog Design:

Computational MethodApplicationGoal
Molecular Docking Predicts binding orientation of analogs to the GABA receptor. nih.govIdentify compounds with high binding affinity.
Molecular Dynamics Simulates the stability of the analog-receptor complex. nih.govUnderstand the dynamics of binding and refine analog design.
Virtual Screening Screens large libraries of virtual compounds for potential activity. mdpi.comnih.govacs.orgDiscover novel chemical scaffolds for new analogs.
QSAR Modeling Predicts biological activity based on chemical structure. nih.govPrioritize the synthesis and testing of the most promising analogs.

Investigating Broader Biochemical Interactions Beyond Canonical Receptors

While this compound is known to act primarily on GABA receptors, particularly GABAB receptors, there is growing interest in understanding its potential interactions with other biological targets. nih.govnih.govresearchgate.net Identifying these "off-target" effects is crucial for a comprehensive understanding of its pharmacological profile and for anticipating potential side effects. nih.govcreative-biolabs.com

Research suggests that some GABA analogs may also interact with other neurotransmitter systems, such as dopamine (B1211576) receptors, or voltage-gated calcium channels. nih.govnih.govnih.gov For example, the parent compound, phenibut, has been shown to stimulate dopamine receptors and antagonize β-phenethylamine. nih.govnih.govresearchgate.net It is plausible that this compound may have similar or other, as yet unidentified, interactions.

Future research will likely involve systematic screening of the compound against a wide panel of receptors, enzymes, and ion channels to create a detailed off-target profile. creative-biolabs.commdpi.com This can be achieved through a combination of in vitro binding assays and computational predictions. Understanding these broader biochemical interactions will provide a more complete picture of the compound's mechanism of action and could reveal new therapeutic possibilities.

Development of Chemical Probes and Tool Compounds for Biological Research

To better investigate the biological roles of this compound and its targets, researchers are focused on developing specialized chemical tools. These include fluorescently labeled probes and radiolabeled versions of the compound.

Fluorescent probes are created by attaching a fluorescent molecule to the compound of interest. nih.govacs.org These probes allow for the direct visualization of the compound's binding to its receptors in living cells, providing valuable information about receptor localization and dynamics. nih.govacs.orgthermofisher.comfrontiersin.org For example, fluorescently labeled ligands for the GABAA receptor have been developed to study its distribution on the cell surface. nih.govacs.orgthermofisher.com Similar probes for this compound could be used to investigate its interaction with GABAB receptors in real-time.

Radiolabeled compounds involve replacing one of the atoms in the molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). princeton.edu These radioligands are invaluable for quantitative binding assays, which are used to determine the affinity of a compound for its receptor and to screen for new drugs that compete for the same binding site. acs.org Radiolabeled versions of this compound could also be used in preclinical imaging studies, such as positron emission tomography (PET), to visualize the distribution of the compound in the brain and other organs. mdpi.com

The development of these chemical probes and tool compounds will be instrumental in advancing our understanding of the GABAergic system and the specific role that this compound plays within it. nih.govnih.govresearchgate.netfrontiersin.orginmed.frnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-3-(3-chloro-phenyl)-butyric acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as the coupling of 3-chlorophenyl precursors with β-amino acid backbones. Key factors include:

  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions to introduce the chlorophenyl group .
  • Temperature control : Maintaining 60–80°C during cyclization to minimize byproducts like dehalogenated derivatives .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.1 ppm for the β-amino group) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) mobile phases to confirm molecular weight (e.g., [M+H]+^+ at m/z 242.6) and detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Address variability through:

  • Dose-response standardization : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) in cellular assays to identify non-linear effects .
  • Control for stereochemistry : Compare enantiomers (e.g., R vs. S configurations) using chiral HPLC, as bioactivity often differs significantly .
  • Meta-analysis : Aggregate data from independent studies (e.g., IC50_{50} values) and apply statistical models (ANOVA) to identify outliers or assay-specific artifacts .

Q. How does the stereochemical orientation of this compound influence its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., GABAB_B) and compare enantiomer affinity scores .
  • Circular dichroism (CD) : Measure optical activity to correlate stereochemistry with conformational stability in solution .
  • In vitro functional assays : Test R- and S-isomers in receptor-specific assays (e.g., cAMP inhibition) to quantify potency differences .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (80°C), UV light, or acidic/basic conditions, then analyze via:
  • LC-QTOF-MS : Identify degradation products (e.g., dechlorinated analogs or oxidized side chains) with high-resolution mass accuracy .
  • X-ray crystallography : Resolve structural changes in degradation byproducts .

Experimental Design Considerations

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

  • Methodological Answer :

  • Dosing regimen : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to assess bioavailability .
  • Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS to quantify compound levels (LLOQ: 1 ng/mL) .
  • Tissue distribution : Sacrifice animals at 24 hours, homogenize organs (liver, brain), and extract compound for analysis .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ≈ 1.8) .
  • pKa prediction : Employ SPARC or ChemAxon to determine ionization states (e.g., amino group pKa ~9.5) .
  • Solubility modeling : Apply QSPR models in MOE or Schrodinger Suite to optimize solvent systems for crystallization .

Data Contradiction Analysis

Q. How can conflicting results in the compound’s solubility profile be systematically addressed?

  • Methodological Answer :

  • Standardize solvents : Test solubility in buffered solutions (pH 2–8) and organic solvents (DMSO, ethanol) under controlled temperatures .
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may falsely reduce measured solubility .
  • Cross-validate methods : Compare shake-flask, potentiometric, and HPLC-based solubility measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.